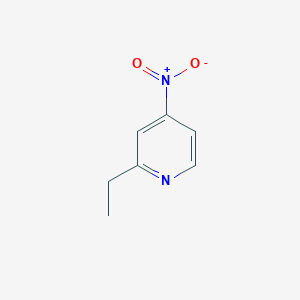

2-Ethyl-4-nitropyridine

Description

Overview of Pyridine (B92270) Heterocycles in Contemporary Organic Synthesis

Pyridine and its derivatives are a cornerstone of modern organic and medicinal chemistry. As a six-membered aromatic heterocycle containing a nitrogen atom, the pyridine scaffold is a fundamental building block in a vast array of natural products, pharmaceuticals, and agrochemicals. parchem.com Its unique electronic properties and reactivity make it an important pharmacophore and a privileged structure in drug discovery. researchgate.net The pyridine ring is present in numerous essential compounds, including vitamins like niacin and pyridoxal. parchem.com

The versatility of pyridine heterocycles is further demonstrated by their application in material sciences, where they are used to design functional materials such as organic semiconductors and catalysts. cymitquimica.com The fusion of pyridine rings with other heterocyclic systems gives rise to complex structures with enhanced chemical stability and diverse biological activities, further broadening their utility. cymitquimica.com The development of efficient synthetic methods for pyridine derivatives remains a significant focus of research, driven by the continuous demand for novel molecules with specific functions in various scientific and industrial fields. bldpharm.comgoogle.com

Historical Context of Nitropyridine Synthesis Methodologies

The synthesis of nitropyridines has been a subject of extensive study since the early 20th century. bldpharm.comgoogle.com Direct nitration of pyridine is generally inefficient and results in low yields, making it of little synthetic value for industrial applications. bldpharm.com This is because the pyridine ring is deactivated towards electrophilic aromatic substitution, and the reaction requires harsh conditions. researchgate.net

A more effective and widely adopted strategy involves the nitration of pyridine-N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution, primarily directing the nitro group to the 4-position. researchgate.netmdpi.org This method has become a cornerstone in the synthesis of 4-nitropyridine (B72724) derivatives. Following nitration, the N-oxide can be removed through deoxygenation to yield the corresponding nitropyridine. chemicalbook.com

Another historical approach is the synthesis from aliphatic compounds. bldpharm.comgoogle.com Over the years, various methods have been developed and refined to improve yields and selectivity. For instance, the reaction of pyridine and its substituted derivatives with dinitrogen pentoxide (N₂O₅) in an organic solvent produces an N-nitropyridinium ion, which can then be converted to 3-nitropyridine. bldpharm.comresearchgate.net This particular method involves a cymitquimica.comgoogle.com sigmatropic shift of the nitro group. bldpharm.comresearchgate.net The continuous evolution of these synthetic methodologies reflects the ongoing importance of nitropyridines as versatile chemical intermediates. bldpharm.comgoogle.com

Positioning of 2-Ethyl-4-nitropyridine within the Broader Nitropyridine Framework

This compound holds its significance primarily as a derivative of a key industrial intermediate, this compound 1-oxide. This N-oxide is a crucial precursor in the synthesis of the anti-tuberculosis drug ethionamide (B1671405). google.commedjrf.comruspoj.com The synthesis of ethionamide highlights the pharmaceutical importance of the this compound scaffold.

The typical synthetic route involves the initial synthesis of this compound 1-oxide, which is then chemically modified to produce the final drug. The parent compound, this compound, can be obtained by the deoxygenation of its N-oxide, a common transformation in pyridine chemistry. chemicalbook.com While the N-oxide is the more frequently cited compound in the context of pharmaceutical manufacturing, this compound itself represents a core structure within this specific class of medicinally relevant nitropyridines.

Below is a table detailing the properties of this compound and its corresponding N-oxide.

| Property | This compound | This compound 1-oxide |

| CAS Number | 101860-96-2, 1092299-41-6 parchem.combldpharm.com | 38594-62-6 cymitquimica.combldpharm.com |

| Molecular Formula | C₇H₈N₂O₂ bldpharm.com | C₇H₈N₂O₃ cymitquimica.com |

| Molecular Weight | 152.15 g/mol bldpharm.com | 168.15 g/mol cymitquimica.com |

| Appearance | Not specified | Pale yellow to brownish solid cymitquimica.com |

| Odor | Not specified | Distinctive aromatic odor cymitquimica.com |

| Solubility | Not specified | Soluble in organic solvents, limited water solubility cymitquimica.com |

Academic Research Landscape of Nitro-Substituted Pyridines

The academic research landscape for nitro-substituted pyridines is rich and varied, underscoring their importance as versatile building blocks in organic synthesis. researchgate.net Researchers have extensively explored their synthesis and reactivity, leading to the development of a wide range of bioactive molecules. nih.gov

Nitro-substituted pyridines serve as key intermediates in the production of pharmaceuticals, agrochemicals, and other functional materials. google.com For example, 4-nitropyridine derivatives are used in the synthesis of cardiotonic agents, antiviral compounds, and bactericides. google.com In the agrochemical sector, they are precursors to plant growth regulators. google.com

The reactivity of the nitro group and the pyridine ring allows for a multitude of chemical transformations. Nucleophilic aromatic substitution, where the nitro group is displaced by a nucleophile, is a common and powerful method for functionalizing the pyridine ring. oup.com Furthermore, the nitro group itself can be reduced to an amino group, opening up another avenue for synthetic diversification. mdpi.org The development of novel catalytic systems and reaction conditions for the synthesis and functionalization of nitropyridines continues to be an active area of academic inquiry, driven by the quest for more efficient and selective chemical processes. colab.ws

Structure

2D Structure

Properties

Molecular Formula |

C7H8N2O2 |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

2-ethyl-4-nitropyridine |

InChI |

InChI=1S/C7H8N2O2/c1-2-6-5-7(9(10)11)3-4-8-6/h3-5H,2H2,1H3 |

InChI Key |

CYBBSQRKLYDNFO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=CC(=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethyl 4 Nitropyridine and Its Precursors

Regioselective Nitration Strategies for Pyridine (B92270) Systems

Direct nitration of the pyridine ring is challenging due to the deactivating effect of the nitrogen heteroatom, which is often protonated under the strong acidic conditions required for nitration. rsc.orgntnu.no When reactions do occur, they typically yield the 3-nitro isomer. ntnu.no Therefore, achieving 4-position nitration requires specialized strategies.

Direct electrophilic nitration of 2-ethylpyridine (B127773) under standard conditions (e.g., nitric acid and sulfuric acid) is generally inefficient and lacks regioselectivity for the 4-position. The pyridine nitrogen deactivates the ring towards electrophilic attack, and the conditions required are often harsh enough to cause side-chain oxidation. ntnu.no To overcome this, synthetic routes typically proceed through activation of the pyridine ring, most commonly via N-oxidation.

The formation of a pyridine N-oxide is a cornerstone strategy for activating the pyridine ring towards electrophilic substitution, particularly at the 4-position. scripps.edu The N-oxide group is an electron-donating group through resonance, which increases the electron density at the 2- and 4-positions, thereby facilitating electrophilic attack.

The synthesis of 4-nitropyridine (B72724) derivatives via this method involves two key steps:

N-Oxidation: The parent pyridine derivative is oxidized to its corresponding N-oxide. This can be achieved using various oxidizing agents, with hydrogen peroxide or peroxy acids being common choices. nih.govpatsnap.com

Nitration: The resulting N-oxide is then subjected to nitration. A mixture of fuming nitric acid and concentrated sulfuric acid is a conventional nitrating agent for this transformation. oc-praktikum.deresearchgate.net The reaction with pyridine N-oxide proceeds readily to yield 4-nitropyridine N-oxide. oc-praktikum.de

This strategy is applicable to substituted pyridines. For instance, 2,3-dimethylpyridine-N-oxide can be effectively nitrated at the 4-position using potassium nitrate in concentrated sulfuric acid. patsnap.com Following nitration, the N-oxide functional group can be removed through a deoxygenation step, often using reagents like phosphorus trichloride (PCl₃), to yield the final 4-nitropyridine product. researchgate.net This N-oxide route provides a reliable and high-yielding pathway to 4-nitro substituted pyridines that are otherwise difficult to access. researchgate.net 2-Ethyl-4-nitropyridine-N-oxide is noted as a key intermediate in the manufacture of certain pharmaceutical agents. google.com

| Substrate | Nitrating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pyridine-N-oxide | Fuming HNO₃ / H₂SO₄ | 125-130°C, 3 hours | 4-Nitropyridine-N-oxide | 42% | oc-praktikum.de |

| Pyridine-N-oxide | HNO₃ / H₂SO₄ (in continuous flow) | Not specified | 4-Nitropyridine-N-oxide | 85% | researchgate.net |

| 2,3-Lutidine-N-oxide | KNO₃ / H₂SO₄ | 85-90°C, 1 hour | 2,3-Dimethyl-4-nitropyridine-N-oxide | High | patsnap.com |

Alkylation Approaches for Nitropyridine Ring Systems

An alternative synthetic strategy involves introducing the ethyl group onto a pre-functionalized nitropyridine ring. This approach leverages the electron-withdrawing nature of the nitro group, which activates the pyridine ring for nucleophilic attack.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, such as nitropyridines. nih.gov The reaction allows for the formal nucleophilic replacement of a hydrogen atom. organic-chemistry.org The mechanism involves the addition of a carbanion, which bears a leaving group at the carbanionic center, to the aromatic ring. This is followed by a base-induced β-elimination of the leaving group to restore aromaticity. nih.govacs.org

For the synthesis of this compound, this would involve the reaction of 4-nitropyridine with a carbanion precursor that can deliver an ethyl group. Carbanions stabilized by sulfonyl groups are effective nucleophiles in VNS reactions. acs.org For example, a carbanion generated from ethyl phenyl sulfone could attack the 2-position of 4-nitropyridine.

The general steps of the VNS mechanism are:

Carbanion Addition: The nucleophilic carbanion adds to an electron-deficient position of the nitropyridine ring (ortho or para to the nitro group), forming a Meisenheimer-type adduct. nih.govacs.org

β-Elimination: A base abstracts a proton from the adduct, facilitating the elimination of the leaving group from the carbanion moiety, which leads to the formation of the alkylated product's anion. acs.org

Protonation: An acidic workup protonates the resulting anion to yield the final product. organic-chemistry.org

VNS reactions have been successfully applied to various nitropyridines, demonstrating their utility in introducing alkyl substituents. organic-chemistry.orgacs.org The reaction is sensitive to steric effects; while primary alkyl groups are readily introduced, secondary carbanions may fail to yield the alkylated product due to steric hindrance during the elimination step. acs.org

| Nitroarene Substrate | Carbanion Source (Example) | Position of Alkylation | General Outcome |

|---|---|---|---|

| 4-Nitropyridine | Ethyl carbanion with a leaving group (e.g., from ethyl phenyl sulfone) | Position 2 (ortho to nitro group) | Forms this compound |

| 3-Nitropyridine | Primary alkyl carbanion | Positions 2 and 4 (ortho/para to nitro group) | Mixture of isomers often produced |

| 2-Nitropyridine | Primary alkyl carbanion | Position 3 or 5 | Alkylation adjacent to the nitro group |

Beyond VNS, other methods exist for the alkylation of pyridine rings, although they may not be as direct for this specific target.

Radical Alkylation (Minisci Reaction): This method is effective for introducing alkyl groups onto protonated heteroaromatics. It involves the generation of alkyl radicals which then attack the electron-deficient pyridine ring, typically at the 2- and 4-positions. This could potentially be used to ethylate a pyridine precursor before nitration.

Transition-Metal-Catalyzed C-H Activation: Recent advances have enabled the direct alkylation of heterocycles via C-H bond activation. For example, Rh(I)-catalyzed ortho-alkylation of pyridines with olefins has been developed. nih.gov This method typically requires a substituent at the 2-position to direct the reaction and proceeds via a carbene intermediate. nih.gov

Persulfate-Mediated Alkylation: A process has been described for alkylating pyridine derivatives at the 2-, 4-, or 6-positions by reacting them with a carboxylic acid in the presence of a persulfate and catalytic silver ions. google.com Using propionic acid under these conditions could potentially introduce an ethyl group.

Functional Group Interconversion Pathways for this compound Synthesis

Functional Group Interconversion (FGI) is a key strategy in multi-step organic synthesis, allowing for the conversion of one functional group into another. vanderbilt.eduimperial.ac.uk For the synthesis of this compound, the most logical FGI pathway leverages the N-oxidation strategy previously discussed.

A plausible synthetic sequence is as follows:

Start with 2-ethylpyridine: This is a commercially available starting material. sigmaaldrich.comnih.gov

N-Oxidation: Convert 2-ethylpyridine to 2-ethylpyridine-N-oxide. This step activates the ring for the subsequent nitration.

Regioselective Nitration: Nitrate 2-ethylpyridine-N-oxide to introduce the nitro group at the 4-position, yielding this compound-N-oxide. google.com

Deoxygenation: Remove the N-oxide group to afford the final product, this compound. This reduction is commonly achieved with reagents such as phosphorus trihalides. researchgate.net

This pathway is advantageous because it uses the directing effect of the N-oxide to control the regiochemistry of the nitration, which is the most challenging step. Each step involves a well-established functional group interconversion.

| Transformation | Starting Functional Group | Target Functional Group | Typical Reagents |

|---|---|---|---|

| N-Oxidation | Pyridine | Pyridine-N-oxide | m-CPBA, H₂O₂/Acetic Acid |

| Aromatic Nitration | Activated Arene (N-Oxide) | Nitroarene (N-Oxide) | HNO₃ / H₂SO₄ |

| N-Oxide Deoxygenation | Pyridine-N-oxide | Pyridine | PCl₃, PPh₃ |

| Nitro Group Reduction | Nitro Group (-NO₂) | Amino Group (-NH₂) | H₂, Pd/C; Fe/HCl |

Conversion from Halopyridine Precursors

A primary route to substituted nitropyridines involves nucleophilic aromatic substitution (SNAr) on halopyridine precursors. The presence of a nitro group strongly activates the pyridine ring towards nucleophilic attack, particularly at the ortho and para positions (C2 and C4). wikipedia.orgck12.org This activation is crucial for displacing a halide, which acts as a good leaving group.

The synthesis of this compound from a halopyridine precursor would logically proceed via a 2-halo-4-nitropyridine intermediate. In this pathway, a nucleophilic ethylating agent would displace the halide at the C2 position.

Reaction Scheme:

Step 1: Nitration. A 2-halopyridine is nitrated to form a mixture of isomers, from which 2-halo-4-nitropyridine is isolated.

Step 2: Nucleophilic Substitution. The 2-halo-4-nitropyridine is reacted with an ethyl nucleophile (e.g., an ethyl Grignard reagent or an ethyl organocuprate) to displace the halide and form the final product, this compound.

The reactivity of the haloarene is significantly enhanced by the electron-withdrawing nitro group, which stabilizes the intermediate formed during the substitution process. ck12.org

Reduction of Nitropyridine N-Oxides and Subsequent Transformations

The direct nitration of pyridine is often inefficient due to the deactivation of the ring upon protonation of the nitrogen atom in the acidic nitrating mixture. rsc.orgresearchgate.net A more effective and widely used strategy involves the nitration of pyridine N-oxide. The N-oxide group activates the ring, directing nitration primarily to the 4-position, and can be subsequently removed.

A common procedure involves treating pyridine-N-oxide with a nitrating mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at elevated temperatures to yield 4-nitropyridine-N-oxide. oc-praktikum.deresearchgate.net

| Reagent/Condition | Role/Parameter | Typical Value/Compound |

| Starting Material | Substrate for nitration | Pyridine-N-oxide |

| Nitrating Agent | Source of nitronium ion (NO₂⁺) | Fuming HNO₃ / Conc. H₂SO₄ |

| Temperature | Reaction condition | 125-130°C |

| Product | Nitrated intermediate | 4-Nitropyridine-N-oxide |

Following the formation of 4-nitropyridine-N-oxide, the synthesis proceeds through two key transformations:

Deoxygenation (Reduction): The N-oxide is reduced to yield 4-nitropyridine. This can be achieved using various reducing agents, such as phosphorus trichloride (PCl₃). researchgate.net

Ethylation: The ethyl group is introduced at the C2 position. A modern approach for this C-H functionalization is the Vicarious Nucleophilic Substitution (VNS) reaction. thieme-connect.comacs.org This method uses a nucleophile containing a leaving group, which attacks the electron-deficient C-H position (ortho to the nitro group) to form a stable intermediate, followed by base-induced elimination to yield the alkylated product. acs.org

Mechanistic Investigations of this compound Synthetic Routes

Understanding the mechanisms of these synthetic routes is paramount for optimizing reaction conditions and predicting outcomes.

Elucidation of Reaction Pathways and Transition States in Nitration

The mechanism of pyridine nitration is highly dependent on the substrate.

Direct Nitration of Pyridine: The reaction of pyridine with a nitrating agent like dinitrogen pentoxide (N₂O₅) does not proceed via a simple electrophilic aromatic substitution. Instead, it forms an N-nitropyridinium ion. researchgate.netrsc.org This is followed by the addition of a nucleophile (e.g., bisulfite) to the 2-position. The key step is a subsequent acs.orgresearchgate.net sigmatropic shift of the nitro group from the nitrogen to the C3 position, which rearomatizes upon elimination of the nucleophile. rsc.orgntnu.no

Nitration of Pyridine-N-oxide: This reaction proceeds through a more conventional electrophilic aromatic substitution pathway. Computational studies using molecular electron density theory show that the reaction with the nitronium ion (NO₂⁺) occurs via a stepwise polar mechanism, involving the formation of a labile tetrahedral cation intermediate. rsc.org The N-oxide group directs the substitution to the 4-position.

Detailed Studies of Nucleophilic Substitution Mechanisms on Nitropyridines

The introduction of substituents onto the nitropyridine ring, such as replacing a halogen, is governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. wikipedia.orgchemistrysteps.com This is a two-step process:

Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This is typically the rate-determining step. stackexchange.commasterorganicchemistry.com The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgacs.org For substitution at the 2- or 4-position of a nitropyridine, the negative charge in the intermediate can be effectively delocalized onto the electronegative ring nitrogen and the oxygen atoms of the nitro group, which greatly stabilizes the complex. ck12.orgstackexchange.com

Elimination of the Leaving Group: The leaving group (e.g., a halide ion) is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com

The VNS reaction for C-H alkylation follows a related path, consisting of the addition of a carbanion to the nitroarene, followed by a base-induced β-elimination to generate the product. acs.org

Kinetic and Thermodynamic Considerations in Synthetic Transformations

Kinetic and thermodynamic factors are critical in determining the feasibility and rate of the synthetic transformations.

Kinetics: Nucleophilicity is a kinetic concept that describes the rate at which a nucleophile attacks a substrate. allen.in In SNAr reactions, the rate is dependent on the concentrations of both the substrate and the nucleophile. The first step, the formation of the Meisenheimer complex, is the slow, rate-determining step. masterorganicchemistry.com For the nitration of pyridine via the N-nitropyridinium intermediate, the rearrangement step has been studied, revealing a significant activation energy barrier. For the reaction of the N-nitro-1,2-dihydropyridine intermediate, the activation enthalpy (ΔH‡) was found to be 18 kcal/mol and the activation entropy (ΔS‡) was -5 cal/mol·K, indicating a highly ordered transition state. rsc.org

Chemical Reactivity and Transformation Pathways of 2 Ethyl 4 Nitropyridine

Nucleophilic Aromatic Substitution Reactions of the Nitro Group and Pyridine (B92270) Ring

The pyridine ring, particularly when substituted with an electron-withdrawing group such as a nitro moiety, is highly susceptible to nucleophilic aromatic substitution (SNAr). The nitrogen atom in the ring and the nitro group at the 4-position work in concert to significantly lower the electron density at the 2- and 6-positions, making them prime targets for nucleophilic attack.

Amines as Nucleophiles: Aliphatic and aromatic amines are effective nucleophiles for the substitution of the nitro group in nitropyridines. For instance, the reaction of 2-chloro-5-nitropyridine with amines such as n-butylamine, pyrrolidine, and piperidine has been studied, demonstrating the feasibility of such substitutions. researchgate.net While specific studies on 2-Ethyl-4-nitropyridine are not abundant, it is expected to react similarly with amines, leading to the formation of 2-ethyl-4-aminopyridine derivatives. The reaction typically proceeds by the attack of the amine at the 4-position, followed by the departure of the nitro group.

Hydroxyl Compounds as Nucleophiles: Hydroxyl compounds, in the form of hydroxide ions or alkoxides, can also act as nucleophiles. A notable example is the reaction of 4-nitropyridine-N-oxide with an alkaline solution of hydrogen peroxide, which results in the replacement of the nitro group by a hydroxyl group. researchgate.net This suggests that this compound would likely undergo a similar reaction with strong hydroxyl sources to yield 2-ethyl-4-hydroxypyridine.

The following table illustrates the expected nucleophilic aromatic substitution reactions of this compound with representative amine and hydroxyl nucleophiles, based on the reactivity of analogous compounds.

| Nucleophile | Expected Product | Reaction Conditions (Illustrative) |

| Ammonia | 2-Ethyl-4-aminopyridine | High temperature and pressure |

| Piperidine | 2-Ethyl-4-(piperidin-1-yl)pyridine | Heating in a polar aprotic solvent (e.g., DMSO) |

| Sodium Hydroxide | 2-Ethyl-4-hydroxypyridine | Aqueous solution with heating |

| Sodium Methoxide | 2-Ethyl-4-methoxypyridine | In methanol, with heating |

The regioselectivity of nucleophilic attack on the this compound ring is primarily governed by electronic effects. The pyridine nitrogen and the 4-nitro group strongly activate the 2- and 6-positions towards nucleophilic attack. However, in this specific molecule, the 2-position is already substituted with an ethyl group. Therefore, nucleophilic attack is most likely to occur at the 4-position, leading to the substitution of the nitro group, or at the 6-position.

The attack at the 4-position is generally favored as the nitro group is an excellent leaving group in SNAr reactions. In cases where a different leaving group is present (e.g., a halogen), the position of nucleophilic attack is determined by a balance of inductive and resonance effects. For example, in 2,6-dichloro-3-nitropyridine, nucleophilic attack is favored at the 2-position, which is ortho to the nitro group, due to the strong inductive electron withdrawal by the nitro group making the 2-position more electron-deficient. stackexchange.com

In the context of this compound, if a nucleophile were to attack the ring itself rather than displacing the nitro group, the 6-position would be the most probable site. The ethyl group at the 2-position may offer some steric hindrance to an incoming nucleophile, further favoring attack at the 6-position.

Stereoselectivity is not a significant factor in these reactions as the pyridine ring is planar and the intermediates formed are typically not chiral, unless a chiral nucleophile or a chiral auxiliary is used.

Reductive Transformations of the Nitro Group in this compound

The nitro group of this compound is readily reduced to an amino group, providing a key pathway to the synthesis of substituted aminopyridines. A variety of reducing agents and methods can be employed for this transformation.

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes to their corresponding anilines. researchgate.net This method is applicable to nitropyridines as well. The hydrogenation of this compound to 2-ethylpyridin-4-amine can be achieved using a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. wikipedia.org The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate. This process involves the stepwise addition of hydrogen across the nitrogen-oxygen bonds of the nitro group. researchgate.net

The general reaction is as follows: this compound + 3 H₂ --(Catalyst)--> 2-Ethylpyridin-4-amine + 2 H₂O

The choice of catalyst and reaction conditions can be crucial to avoid the reduction of the pyridine ring itself.

In molecules containing other reducible functional groups, selective reduction of the nitro group is often desired. Several methods are available to achieve this chemoselectivity.

Metal-Acid Systems: A classic method for nitro group reduction is the use of a metal, such as iron, tin, or zinc, in the presence of an acid, such as hydrochloric acid or acetic acid. wikipedia.org These conditions are generally mild enough to leave other functional groups like esters or nitriles intact.

Sodium Borohydride with Transition Metal Catalysts: Sodium borohydride (NaBH₄) by itself is generally not strong enough to reduce aromatic nitro groups. However, its reducing power can be enhanced by the addition of transition metal salts like iron(II) chloride (FeCl₂) or complexes like tetrakis(triphenylphosphine)nickel(0) (Ni(PPh₃)₄). d-nb.infojsynthchem.com These systems can provide a selective and efficient reduction of nitroarenes to amines in good yields. d-nb.infojsynthchem.com

The following table summarizes various methods for the reduction of the nitro group in this compound to an amino group.

| Reagent/Method | Product | Notes |

| H₂/Pd-C | 2-Ethylpyridin-4-amine | Common and efficient catalytic hydrogenation method. researchgate.net |

| Fe/HCl or Fe/CH₃COOH | 2-Ethylpyridin-4-amine | Classic method, often used for its selectivity. wikipedia.org |

| SnCl₂/HCl | 2-Ethylpyridin-4-amine | A mild reducing agent, good for sensitive substrates. wikipedia.org |

| NaBH₄/FeCl₂ | 2-Ethylpyridin-4-amine | A selective and efficient method for nitro reduction. d-nb.info |

Electrophilic Reactions at the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is significantly more challenging compared to benzene. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards attack by electrophiles. libretexts.orgyoutube.com This deactivating effect is further intensified in this compound by the presence of the strongly electron-withdrawing nitro group.

Reactions such as nitration, sulfonation, halogenation, and Friedel-Crafts alkylation and acylation, which are common for benzene, typically require harsh conditions for pyridine and often result in low yields. youtube.com The electrophile will preferentially attack the 3- and 5-positions, which are the most electron-rich positions in a deactivated pyridine ring.

In the case of this compound, the deactivation of the ring is so pronounced that electrophilic substitution is highly unlikely to occur under standard conditions. The ethyl group at the 2-position is an activating group, but its effect is not strong enough to overcome the powerful deactivating effects of the ring nitrogen and the nitro group. Any attempt at electrophilic substitution would likely require extremely forcing conditions and would probably lead to a mixture of products with low yields, or decomposition of the starting material. Therefore, electrophilic reactions at the pyridine ring of this compound are not considered a synthetically useful transformation pathway.

Ring Functionalization Strategies

The functionalization of the this compound ring is heavily influenced by the strong electron-withdrawing nature of the nitro group. This group deactivates the pyridine ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr) and other nucleophilic additions.

Key strategies for functionalizing nitropyridine systems include:

Nucleophilic Aromatic Substitution (SNAr): The nitro group at the C4 position, along with the ring nitrogen, makes the positions ortho and para to it (C3, C5) highly susceptible to attack by nucleophiles. While this compound lacks a typical leaving group, functionalization can still occur through processes like Vicarious Nucleophilic Substitution (VNS). In VNS, carbanions attack the electron-deficient ring, followed by a base-induced β-elimination to achieve a formal substitution of a hydrogen atom. acs.org This allows for the introduction of various alkyl and aryl groups onto the pyridine core. acs.org

Ring Transformation Reactions: Highly activated pyridine systems, such as those with multiple nitro groups, can undergo ring transformations. For instance, dinitropyridones react with ketones and ammonia in a three-component ring transformation (TCRT) to afford different, often complex, nitropyridines. nih.gov This "scrap and build" strategy allows for the construction of functionalized pyridine rings that might be otherwise difficult to synthesize. nih.gov

Functionalization via the N-oxide: The synthesis of many nitropyridines proceeds through the corresponding pyridine-N-oxide. The N-oxide group activates the C4 position for nitration. Subsequent deoxygenation of the N-oxide yields the target nitropyridine. This N-oxide intermediate itself can be a point of further functionalization.

A summary of common functionalization reactions based on analogous nitropyridine chemistry is presented below.

| Reaction Type | Reagents/Conditions | Position of Functionalization | Product Type |

| Vicarious Nucleophilic Substitution (VNS) | Sulfonyl-stabilized carbanions, Strong Base (e.g., KHMDS) | C3 or C5 | C-H Alkylated nitropyridine acs.org |

| Nucleophilic Substitution of Halogen | Nucleophiles (Thiols, Amines, Phenols) | C2 (on a 2-halo-4-nitropyridine precursor) | 2-substituted-4-nitropyridine |

| Three-Component Ring Transformation (TCRT) | Ketones, Ammonia/Ammonium Acetate (on dinitropyridone precursor) | N/A (Ring construction) | Substituted nitropyridines nih.gov |

Directed Ortho Metalation (DoM) and Subsequent Electrophilic Quenching

Directed ortho Metalation (DoM) is a powerful regioselective functionalization technique where an organolithium base deprotonates a position ortho to a directing metalation group (DMG). wikipedia.orgbaranlab.org The resulting aryllithium intermediate is then quenched with an electrophile. wikipedia.org

For this compound, several factors would influence the site of metalation:

Directing Groups: The pyridine nitrogen itself can act as a directing group. However, its effectiveness is complicated by the potential for nucleophilic addition of the organolithium reagent to the C2 or C6 positions. harvard.eduresearchgate.net The ethyl group is not a classical DMG.

Acidification of Protons: The strongly electron-withdrawing nitro group significantly increases the acidity of the ring protons at the C3 and C5 positions, making them susceptible to deprotonation by a strong base. The benzylic protons on the ethyl group are also activated and could be potential sites for metalation. uwindsor.ca

In pyridine systems, a directing group is generally required to control the regioselectivity of lithiation and to prevent competitive nucleophilic addition. harvard.eduuwindsor.ca The use of hindered amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is often preferred over alkyllithiums to minimize addition to the ring. uwindsor.ca

Given the electronic activation by the nitro group, direct deprotonation at C3 or C5 is the most probable pathway. The general DoM process is outlined below:

Coordination: The organolithium base coordinates to the pyridine nitrogen.

Deprotonation: The base removes the most acidic proton, likely at the C3 or C5 position, to form a lithiated pyridine intermediate.

Electrophilic Quench: The highly nucleophilic lithiated intermediate reacts with an added electrophile (E+) to form the substituted product.

| Step | Description | Key Components |

| 1. Metalation | Deprotonation of the pyridine ring using a strong, non-nucleophilic base. | Substrate, Lithium Amide Base (LDA, LiTMP), THF, -78 °C |

| 2. Quenching | Addition of an electrophile to the lithiated intermediate. | Electrophiles (e.g., MeI, TMSCl, Aldehydes, Ketones) |

Cycloaddition Reactions Involving this compound or its Derivatives

The electron-deficient nature of the this compound ring makes it an excellent dienophile or dipolarophile in cycloaddition reactions. These reactions are powerful tools for constructing complex fused heterocyclic systems through dearomatization of the pyridine ring. proquest.comnih.govnih.gov

[3+2] and [3+3] Cycloaddition Pathways

[3+2] Cycloaddition: This reaction, also known as 1,3-dipolar cycloaddition, is a well-established method for synthesizing five-membered heterocyclic rings. nih.gov Studies on various nitropyridines have shown they readily participate as the 2π-component (dipolarophile) in reactions with 1,3-dipoles. proquest.comnih.govnih.gov

A prominent example is the reaction with azomethine ylides. proquest.comnih.govnih.govresearchgate.net The N-methyl azomethine ylide, generated in situ from sarcosine and paraformaldehyde, adds across one of the double bonds of the nitropyridine ring. nih.govproquest.com The reaction is highly regioselective, with the dipole adding to the C=C bond activated by the nitro group. This is typically followed by the elimination of nitrous acid (HNO2) to rearomatize the system, yielding a pyrrole ring fused to the original pyridine core. proquest.com

The reactivity in these cycloadditions is highly dependent on the electronic nature of the pyridine ring; electron-withdrawing groups are required for the reaction to proceed efficiently. nih.gov The presence of the nitro group in this compound strongly favors this type of transformation.

[3+3] Cycloaddition: While less common than [3+2] pathways for this system, [3+3] cycloadditions offer a route to six-membered heterocyclic rings. These reactions would involve a three-atom component reacting with a 1,3-dicarbonyl equivalent on the pyridine ring or its derivative. Specific examples involving nitropyridines are not as prevalent in the literature, but the principle remains a viable synthetic strategy for ring expansion and functionalization.

Formation of Fused Heterocyclic Systems

Cycloaddition reactions are a primary route to the formation of fused heterocyclic systems from nitropyridines. airo.co.inias.ac.inmdpi.comnih.gov The products of these reactions are valuable scaffolds in medicinal chemistry and materials science. thieme-connect.comresearchgate.netrsc.orgnih.gov

As described above, the [3+2] cycloaddition of an azomethine ylide with a nitropyridine derivative leads directly to the formation of a fused pyrrolo[3,4-c]pyridine system. nih.govproquest.com This strategy provides a direct and efficient method for building this important heterocyclic core.

| Cycloaddition Type | Dipole/Partner | Intermediate | Final Product | Fused System |

| [3+2] | N-methyl azomethine ylide | Dihydropyrrolopyridine adduct | Pyrrolopyridine derivative | Pyrrolo[3,4-c]pyridine nih.govnih.govproquest.com |

Beyond cycloadditions, fused systems can also be constructed through multi-step sequences involving the initial functionalization of the pyridine ring. For example, groups introduced via DoM or SNAr can be elaborated and then cyclized intramolecularly to form an adjacent fused ring. These methods offer high versatility in the synthesis of diverse fused nitrogen heterocycles. airo.co.inias.ac.inscholaris.ca

Advanced Spectroscopic and Structural Characterization of 2 Ethyl 4 Nitropyridine

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction is a primary technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

A single-crystal X-ray diffraction study of 2-ethyl-4-nitropyridine would provide definitive information about its solid-state conformation and packing. This analysis reveals the crystal system, space group, and unit cell dimensions. For related nitropyridine compounds, monoclinic or triclinic crystal systems are common. researchgate.net The data generated would include precise bond lengths, bond angles, and torsion angles, confirming the planarity of the pyridine (B92270) ring and detailing the geometry of the ethyl and nitro substituents relative to the ring. For instance, the analysis would determine the degree to which the nitro group is twisted out of the plane of the pyridine ring, a factor that can influence the molecule's electronic properties.

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. ias.ac.in For this compound, the primary interactions expected are weak hydrogen bonds and stacking interactions. The oxygen atoms of the highly polar nitro group can act as hydrogen bond acceptors, forming C–H···O interactions with hydrogen atoms from the ethyl group or pyridine ring of neighboring molecules. rsc.orgnih.gov Similarly, the nitrogen atom of the pyridine ring can participate in C–H···N interactions. epa.gov

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint." sci-hub.se

The vibrational spectrum of this compound is dominated by modes characteristic of its functional groups.

Nitro Group (NO₂): The nitro group exhibits two prominent stretching vibrations: an asymmetric stretch (ν_as_) typically found in the 1500–1570 cm⁻¹ range and a symmetric stretch (ν_s_) in the 1300–1370 cm⁻¹ range. These bands are usually strong in the IR spectrum.

Ethyl Group (-CH₂CH₃): The ethyl group contributes several characteristic bands. C-H stretching vibrations appear in the 2850–3000 cm⁻¹ region. Bending vibrations (scissoring, wagging, twisting) for the CH₂ and CH₃ groups are expected in the 1375–1470 cm⁻¹ range.

The pyridine ring itself has a series of characteristic ring stretching and bending modes throughout the fingerprint region (below 1600 cm⁻¹).

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Symmetric Stretch | 1300 - 1370 | |

| Ethyl (-CH₂CH₃) | C-H Stretch | 2850 - 3000 |

| C-H Bend | 1375 - 1470 | |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |

This table presents generalized wavenumber ranges for the indicated functional groups.

To definitively assign the observed experimental IR and Raman bands to specific molecular vibrations, quantum chemical calculations are employed. ethz.chnih.gov Methods like Density Functional Theory (DFT), often using the B3LYP functional, can compute the theoretical vibrational frequencies of the molecule. nih.govrsc.org

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. nih.gov Therefore, they are typically multiplied by an empirical scaling factor to improve agreement with the experimental spectrum. nih.gov Potential Energy Distribution (PED) analysis is then used to determine the contribution of different internal coordinates (stretches, bends, torsions) to each calculated vibrational mode, allowing for a precise and reliable assignment of the experimental bands. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the elucidation of the molecular structure in solution.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the ethyl group. The powerful electron-withdrawing effect of the nitro group at the 4-position will significantly deshield the ring protons, shifting them downfield.

H-3 and H-5 protons would be expected to appear as doublets, shifted downfield due to the adjacent nitro group.

H-6 proton would also be a doublet, likely the most downfield of the aromatic signals due to its proximity to the electronegative ring nitrogen.

The ethyl group would present a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling with each other.

The ¹³C NMR spectrum would similarly show distinct signals for each unique carbon atom. The presence of the nitro group and the ring nitrogen would cause the pyridine ring carbons to appear at significantly different chemical shifts. mdpi.comopenstax.org Carbons C-2 and C-4, being directly attached to the substituents, would show pronounced shifts.

| Proton Environment | Expected Chemical Shift (δ ppm) Range | Expected Multiplicity | Coupling |

|---|---|---|---|

| Pyridine H-3 | ~8.0 - 8.5 | Doublet (d) | Couples with H-5 (long range) |

| Pyridine H-5 | ~8.2 - 8.7 | Doublet of doublets (dd) | Couples with H-6 and H-3 |

| Pyridine H-6 | ~8.8 - 9.2 | Doublet (d) | Couples with H-5 |

| Ethyl -CH₂- | ~2.8 - 3.2 | Quartet (q) | Couples with -CH₃ protons |

| Ethyl -CH₃ | ~1.2 - 1.5 | Triplet (t) | Couples with -CH₂- protons |

This table presents predicted ¹H NMR data based on known substituent effects on the pyridine ring.

Proton (¹H), Carbon (¹³C), and Nitrogen (¹⁵N) NMR Chemical Shift Assignments

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the ethyl group protons and the aromatic protons on the pyridine ring. The methylene (-CH₂) protons of the ethyl group will appear as a quartet, shifted downfield due to the influence of the aromatic ring. The methyl (-CH₃) protons will present as a triplet. The protons on the pyridine ring will exhibit characteristic shifts and coupling patterns influenced by the positions of the ethyl and nitro substituents.

Carbon (¹³C) NMR: The ¹³C NMR spectrum will display separate signals for each unique carbon atom. The carbon atom attached to the nitro group (C4) is expected to be significantly deshielded (shifted downfield) due to the strong electron-withdrawing nature of the NO₂ group. Carbons of the ethyl group and the other ring carbons will resonate at predictable regions. libretexts.orgopenstax.org

Nitrogen (¹⁵N) NMR: ¹⁵N NMR is particularly sensitive to the electronic environment of nitrogen atoms. japsonline.com The pyridine ring nitrogen signal is influenced by substituents, with electron-accepting groups like the 4-nitro group causing a decrease in shielding (a downfield shift). researchgate.net The nitrogen of the nitro group will have a characteristic chemical shift distinct from the ring nitrogen. researchgate.netnih.gov

Table 1: Predicted NMR Chemical Shift Assignments for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H (Aromatic) | ~7.5-9.0 | Shifts are highly dependent on position relative to substituents. |

| ¹H (-CH₂) | ~2.8-3.2 (quartet) | Deshielded by the pyridine ring. |

| ¹H (-CH₃) | ~1.2-1.5 (triplet) | Typical range for an ethyl group attached to an sp² carbon. |

| ¹³C (C-NO₂) | ~145-155 | Strongly deshielded by the nitro group. |

| ¹³C (Aromatic) | ~120-160 | Specific shifts depend on the position. |

| ¹³C (-CH₂) | ~25-30 | Aliphatic region. |

| ¹³C (-CH₃) | ~12-16 | Aliphatic region. |

| ¹⁵N (Pyridine) | Downfield shift | Influenced by the electron-withdrawing 4-nitro group. researchgate.net |

| ¹⁵N (Nitro) | Characteristic shift | Distinct from the heterocyclic nitrogen. |

Conformational Analysis and Restricted Rotation Phenomena

The structure of this compound allows for the possibility of restricted rotation around the single bonds connecting the substituents to the pyridine ring. Steric hindrance between the ortho-substituted ethyl group and the adjacent ring proton can lead to a significant energy barrier for rotation around the C2-C(ethyl) bond.

Similarly, studies on related sterically crowded nitro-substituted pyridines suggest that rotation around the C-N bond of the nitro group can also be hindered. researchgate.net This restricted rotation can lead to the existence of distinct, stable conformers that may be observable on the NMR timescale, particularly at low temperatures. Such phenomena can result in the appearance of separate sets of signals for each conformer in the NMR spectrum. researchgate.net The conformational preferences are dictated by a balance of steric and electronic effects within the molecule.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Luminescence)

The electronic properties of this compound are readily investigated using UV-Visible (UV-Vis) and luminescence spectroscopy. The combination of an electron-donating group (ethyl) and an electron-withdrawing group (nitro) on the conjugated pyridine ring system gives rise to characteristic electronic transitions.

Analysis of Electronic Transitions and Charge Transfer Characteristics

The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions associated with the aromatic system. A key feature of molecules with this donor-acceptor substitution pattern is the presence of an intramolecular charge transfer (ICT) band. This transition involves the promotion of an electron from a molecular orbital primarily located on the electron-rich part of the molecule (the ethyl-substituted pyridine ring) to an orbital centered on the electron-deficient nitro group. This ICT characteristic results in a strong absorption band, typically at longer wavelengths.

Solvatochromic Effects and Environmental Sensitivity

Solvatochromism is the phenomenon where the position of a compound's UV-Vis absorption band changes with the polarity of the solvent. Molecules with a significant difference in dipole moment between their ground and excited states often exhibit strong solvatochromism. Due to the anticipated charge transfer nature of its lowest energy electronic transition, this compound is expected to be environmentally sensitive.

Studies on the closely related compound, 4-nitropyridine (B72724) N-oxide, have demonstrated a pronounced solvatochromic effect, with its absorption maximum shifting in response to the solvent's hydrogen-bond donating ability and polarity. researchgate.netnih.govresearchgate.netacs.org This effect is located in the long-wavelength ultraviolet region (330–355 nm). researchgate.netacs.org It is expected that this compound will behave similarly. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a shift in the absorption maximum. This sensitivity makes such compounds useful as probes for solvent polarity.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. The molecular formula of this compound is C₇H₈N₂O₂, corresponding to a molecular weight of approximately 152.15 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecule is expected to first form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 152. Aromatic compounds typically show strong molecular ion peaks due to the stability of the ring system. libretexts.org The molecular ion then undergoes fragmentation through predictable pathways. Common fragmentation patterns for this molecule would include:

Loss of the ethyl group: Cleavage of the bond between the ring and the ethyl group would result in a fragment ion at [M-29]⁺ (m/z 123). The ethyl radical is lost, and the corresponding ethyl cation [CH₃CH₂]⁺ may also be observed at m/z 29. chemguide.co.ukyoutube.com

Loss of the nitro group: Fragmentation involving the loss of a nitro group (NO₂) would produce a fragment at [M-46]⁺ (m/z 106).

Other fragmentations: Other fragmentation pathways, such as the loss of smaller neutral molecules like NO or CO, and cleavage of the pyridine ring, can also occur, leading to a series of smaller fragment ions that create a unique mass spectrum for the compound.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 152 | [C₇H₈N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 123 | [M - C₂H₅]⁺ | Loss of an ethyl radical. |

| 106 | [M - NO₂]⁺ | Loss of a nitro group. |

| 29 | [C₂H₅]⁺ | Ethyl cation. chemguide.co.ukyoutube.com |

Compound Index

Computational Chemistry and Theoretical Studies on 2 Ethyl 4 Nitropyridine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecules at the atomic and electronic levels. For 2-Ethyl-4-nitropyridine, these calculations elucidate its geometry, stability, and electronic behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems. In the study of this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are used to determine the molecule's most stable three-dimensional arrangement, known as geometry optimization. This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

The electronic structure of this compound is also elucidated through DFT. The presence of the electron-donating ethyl group at the 2-position and the strong electron-withdrawing nitro group at the 4-position significantly influences the electron density distribution within the pyridine (B92270) ring. DFT calculations can quantify this effect, providing insights into the molecule's polarity and the nature of its chemical bonds.

Table 1: Predicted Geometrical Parameters of this compound using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C2-C3 | 1.395 | C2-C3-C4 |

| C3-C4 | 1.388 | C3-C4-N5 |

| C4-N5 | 1.475 | C4-N5-O1 |

| N5-O1 | 1.225 | O1-N5-O2 |

| N5-O2 | 1.225 | |

| C2-C(ethyl) | 1.510 | |

| C(ethyl)-C(methyl) | 1.535 |

Note: The values presented in this table are representative and based on typical DFT calculations for similar pyridine derivatives.

High-Level Ab Initio Methods (e.g., MP2) for Energetic Refinement

To further refine the energetic properties of this compound, high-level ab initio methods such as Møller-Plesset perturbation theory of the second order (MP2) are employed. While computationally more demanding than DFT, MP2 provides a more accurate description of electron correlation effects, which are crucial for precise energy calculations. These refined energy values are important for determining thermodynamic properties like the heat of formation and reaction energies. Comparing the results from both DFT and MP2 methods allows for a more robust and reliable understanding of the compound's energetic landscape.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, and intermolecular and intramolecular interactions. uni-muenchen.de For this compound, NBO analysis reveals the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. scirp.org This analysis can quantify the hyperconjugative interactions that contribute to the molecule's stability.

The key interactions in this compound would involve the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms of the nitro group and the pyridine ring nitrogen into the antibonding orbitals of adjacent bonds. The stabilization energy, E(2), associated with these delocalizations provides a measure of the strength of these interactions.

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N(Pyridine) | π(C2-C3) | 5.8 |

| LP(1) O1(Nitro) | π(N-O2) | 25.3 |

| π(C2-C3) | π(C4-N5) | 18.7 |

| σ(C-H) (Ethyl) | σ(C-C) (Pyridine) | 2.5 |

Note: E(2) represents the stabilization energy. The values are hypothetical and illustrative of typical NBO analysis results for substituted pyridines.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

The chemical reactivity of a molecule can be predicted by analyzing its Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs).

Prediction of Reactive Sites and Chemical Reactivity Indices

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps in identifying the regions that are prone to electrophilic and nucleophilic attack. For this compound, the MEP map would show negative potential (red and yellow regions) around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, indicating these are sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the ethyl group and the pyridine ring, suggesting susceptibility to nucleophilic attack.

Chemical reactivity indices, derived from conceptual DFT, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), provide quantitative measures of a molecule's reactivity.

HOMO-LUMO Energy Gaps and Charge Transfer Phenomena

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

In this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, while the electron-donating ethyl group would raise the energy of the HOMO. This would result in a relatively small HOMO-LUMO gap, indicating significant potential for intramolecular charge transfer from the ethyl-substituted part of the pyridine ring to the nitro group. This charge transfer is a key feature of its electronic behavior and reactivity.

Table 3: Calculated FMO Energies and Reactivity Indices for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.75 |

| LUMO Energy | -3.25 |

| HOMO-LUMO Gap (ΔE) | 3.50 |

| Electronegativity (χ) | 5.00 |

| Chemical Hardness (η) | 1.75 |

| Global Electrophilicity Index (ω) | 7.14 |

Note: These values are representative and based on typical computational results for similar aromatic nitro compounds.

Acid-Base Equilibria and Proton Transfer Studies on this compound

Computational chemistry provides powerful tools to investigate the fundamental acid-base properties of molecules like this compound and the dynamics of proton movement. These theoretical studies offer insights that are complementary to experimental measurements, helping to elucidate mechanisms at an atomic level.

Theoretical Determination of Acidity Constants (pKa)

The acidity constant (pKa) is a critical parameter that quantifies the strength of an acid in a solution. For this compound, the pKa value corresponds to the equilibrium of the protonation of the pyridine nitrogen. Computational methods can predict pKa values with considerable accuracy, often complementing experimental data where it is unavailable.

The most common theoretical approach involves calculating the Gibbs free energy change (ΔG) for the acid dissociation reaction in a solvent. nih.govmdpi.com This is typically accomplished using a thermodynamic cycle, which breaks down the process into more manageable steps that can be calculated using quantum mechanical methods.

The direct method calculates the free energies of the protonated acid (HA), the conjugate base (A⁻), and the solvated proton (H⁺) directly in solution. nih.gov The pKa is then derived from the standard Gibbs free energy of the reaction using the following equation:

pKa = ΔG° / (2.303 RT)

Where:

ΔG° is the standard Gibbs free energy change of the dissociation.

R is the ideal gas constant.

T is the temperature in Kelvin.

Density Functional Theory (DFT) methods, such as B3LYP, are frequently employed for these calculations. researchgate.netresearchgate.net To account for the significant influence of the solvent (typically water), a solvation model is essential. The Polarizable Continuum Model (PCM) is a widely used approach where the solvent is treated as a continuous dielectric medium, effectively capturing the bulk solvent effects on the solute's electronic structure. researchgate.netnih.gov

The theoretical determination of the pKa for this compound would involve calculating the Gibbs free energy of both its neutral and protonated forms. The accuracy of the prediction depends heavily on the chosen level of theory, basis set, and the solvation model. nih.govmdpi.com

| Species | Gas-Phase Free Energy (Hartree) | Solvation Free Energy (kcal/mol) | Total Free Energy in Solution (kcal/mol) |

|---|---|---|---|

| Protonated Species (BH⁺) | - | - | - |

| Neutral Species (B) | - | - | - |

Note: The table illustrates the components needed for a pKa calculation. Specific values for this compound require dedicated quantum chemical computations.

Investigation of Intramolecular and Intermolecular Proton Transfer Mechanisms

Proton transfer is a fundamental chemical reaction that can occur within a single molecule (intramolecular) or between different molecules (intermolecular). For this compound, intermolecular proton transfer is central to its function as a base. Computational studies can model the entire reaction pathway, identifying transition states and calculating activation energy barriers.

In related pyridine derivatives, such as 2-butylamino-6-methyl-4-nitropyridine N-oxide, excited-state intramolecular proton transfer (ESIPT) has been observed. nih.gov This process involves the movement of a proton from a donor group to an acceptor group within the same molecule upon photoexcitation. While this compound itself does not have a proton-donating group for a classic ESIPT process, computational methods allow for the exploration of potential proton transfer in related structures or during reactions. mdpi.com

The study of these mechanisms involves mapping the potential energy surface (PES) of the reaction. mdpi.com By calculating the energy of the system at various points along the reaction coordinate (the path of the proton), a profile of the reaction can be constructed. This profile reveals the energy of the reactants, products, and any intermediates or transition states. The height of the energy barrier between reactants and products determines the reaction rate. DFT calculations are well-suited for modeling these processes, providing detailed insights into the structural and electronic changes that occur during proton transfer. nih.gov

Spectroscopic Parameter Prediction through Computational Methods

Computational chemistry is an indispensable tool for interpreting and predicting spectroscopic data. By simulating spectra, researchers can assign experimental signals to specific molecular structures and vibrations, aiding in the characterization of compounds like this compound.

GIAO/DFT Calculations for NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. The calculation of NMR chemical shifts using computational methods has become a standard practice for confirming structural assignments. The Gauge-Including Atomic Orbital (GIAO) method, combined with Density Functional Theory (DFT), is highly effective for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netimist.maruc.dk

The GIAO/DFT approach calculates the magnetic shielding tensors for each nucleus in the molecule. imist.marsc.org The chemical shift (δ) is then determined by comparing the calculated shielding (σ) of a nucleus in the target molecule to the shielding of a nucleus in a reference compound, typically tetramethylsilane (B1202638) (TMS).

δ_sample = (σ_ref - σ_sample) / (1 - σ_ref)

The choice of the DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for achieving high accuracy that correlates well with experimental values. researchgate.netrsc.org These calculations can reliably distinguish between isomers and predict the electronic effects of substituents on the chemical shifts of the pyridine ring and the ethyl group in this compound.

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C2 | - | - | - |

| C3 | - | - | - |

| C4 | - | - | - |

| C5 | - | - | - |

| C6 | - | - | - |

Note: This table is an example format. Actual calculated values require specific computation for this compound.

Simulation of Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra

Computational methods can simulate various types of spectra, providing a theoretical basis for understanding experimental observations.

Vibrational (IR, Raman) Spectra: Infrared (IR) and Raman spectroscopy are used to identify functional groups and probe molecular vibrations. Theoretical simulations of these spectra can be performed by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. These calculations also yield the intensities of IR bands and Raman activities, which are necessary for constructing the full spectrum. arxiv.org Ab initio molecular dynamics (AIMD) can also be used to simulate spectra by accounting for atomic motions over time, which can provide a more accurate representation, especially in solution. arxiv.org For this compound, these simulations would predict the characteristic vibrational modes of the pyridine ring, the nitro group (NO₂), and the ethyl group (C-H stretches, bends).

Electronic (UV-Vis) Spectra: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. osi.lv The calculation provides the excitation energies (which correspond to the absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption bands). For this compound, TD-DFT calculations can identify the key electronic transitions, such as the π → π* and n → π* transitions, which are characteristic of aromatic nitro compounds. These calculations are sensitive to solvent effects, which can be included using models like PCM.

Reaction Mechanism Modeling and Energy Barrier Calculations

Understanding the reactivity of this compound requires detailed knowledge of the mechanisms of its potential reactions and the associated energy barriers. Computational chemistry allows for the in-silico modeling of reaction pathways, providing insights that are often difficult to obtain experimentally.

Using DFT methods, the potential energy surface for a given reaction can be explored to locate the minimum energy structures of reactants and products, as well as the transition state (TS) that connects them. mdpi.commdpi.com The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path of the reaction.

For example, in nucleophilic substitution reactions where the nitro group might be displaced or in reactions involving the ethyl side chain, computational modeling can elucidate the step-by-step mechanism. Studies on the reactions of related compounds, such as pyridinio-N-phosphonates with pyridine nucleophiles (including 4-nitropyridine (B72724) as a leaving group), have successfully used DFT to calculate activation free energies and model the transition state structures. diva-portal.org These calculations can determine whether a reaction proceeds through a concerted mechanism (a single step) or a stepwise mechanism involving one or more intermediates.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State (TS1) | - |

| Intermediate | - |

| Transition State (TS2) | - |

| Products | - |

Note: This table illustrates a potential multi-step reaction profile. The values are placeholders and would be determined via quantum chemical calculations for a specific reaction.

Transition State Characterization for Synthetic Pathways

The synthesis of this compound, like many chemical transformations, proceeds through a high-energy transition state that is the pinnacle of the reaction's energy profile. The characterization of this transition state is crucial for a deep understanding of the reaction kinetics and mechanism. Computational chemistry provides powerful tools to model and understand these fleeting structures.

A computational study on the transition state for the synthesis of this compound would typically involve:

Locating the Transition State Structure: Using quantum mechanical methods, researchers can identify the geometry of the transition state connecting the reactants to the products.

Frequency Analysis: A key step in confirming a transition state is to perform a frequency calculation. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Energy Barrier Calculation: The energy difference between the reactants and the transition state determines the activation energy of the reaction. This value is fundamental to predicting reaction rates.

Detailed research findings, including the optimized geometry of the transition state, the value of the imaginary frequency, and the calculated activation energy, would be presented in data tables. An example of how such a data table might be structured is provided below for illustrative purposes, though it contains no real data for this compound.

Illustrative Data Table: Hypothetical Transition State Properties for the Nitration of 2-Ethylpyridine (B127773)

| Parameter | Value |

|---|---|

| Computational Method | e.g., DFT/B3LYP |

| Basis Set | e.g., 6-311+G(d,p) |

| Imaginary Frequency (cm⁻¹) | [Hypothetical Value] |

| Activation Energy (kcal/mol) | [Hypothetical Value] |

Without published studies, specific details regarding the transition states in the synthetic routes to this compound remain speculative.

Intrinsic Reaction Coordinate (IRC) Analysis

An Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map out the minimum energy path of a reaction, effectively tracing the trajectory from the transition state down to the reactants and products. This analysis is essential for confirming that a calculated transition state indeed connects the intended reactants and products.

An IRC analysis for a synthetic pathway of this compound would provide:

Reaction Pathway Confirmation: It would verify that the located transition state smoothly connects the starting materials (e.g., 2-ethylpyridine and a nitrating agent) to the final product, this compound.

Mechanism Elucidation: The IRC plot shows the geometric changes that occur throughout the reaction, offering a step-by-step view of the bond-making and bond-breaking processes.

As with transition state characterization, no specific IRC analysis for the synthesis of this compound has been found in the reviewed scientific literature. Therefore, no data tables or detailed research findings can be presented.

Applications of 2 Ethyl 4 Nitropyridine in Advanced Materials and Chemical Synthesis

Role as an Intermediate in the Synthesis of Complex Heterocyclic Systems

The reactivity of the pyridine (B92270) ring, activated by the nitro group, makes 2-Ethyl-4-nitropyridine an important precursor for the synthesis of a variety of complex heterocyclic compounds. The nitro group can be readily transformed into other functional groups, such as an amino group, which then allows for the construction of fused ring systems.

Nitropyridine derivatives are significant intermediates in the production of various pharmaceuticals and agrochemicals. While direct applications of this compound are not extensively documented in publicly available literature, its close derivative, this compound-N-oxide, is a key intermediate in the synthesis of the anti-tuberculosis drugs prothionamide and ethionamide (B1671405) google.com. The general class of nitropyridines is widely utilized in the synthesis of herbicides, with some compounds exhibiting high levels of herbicidal activity researchgate.net. Pyridine-based compounds are a cornerstone of modern agrochemicals, finding use as fungicides, insecticides, and herbicides. The development of novel pyridine-containing agrochemicals is an active area of research researchgate.netresearchgate.net. The synthetic utility of nitropyridines as precursors for bioactive molecules is well-established, with the nitro group serving as a versatile handle for further chemical modifications researchgate.net.

| Pharmaceutical/Agrochemical Class | Role of Nitropyridine Intermediate | Example |

| Anti-tuberculosis Drugs | Precursor for the synthesis of active pharmaceutical ingredients. | This compound-N-oxide for prothionamide and ethionamide google.com. |

| Herbicides | Building block for compounds with herbicidal activity. | Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate researchgate.net. |

The synthesis of fused heterocyclic systems is of great interest in medicinal chemistry due to the diverse biological activities exhibited by these scaffolds. Nitropyridines are valuable starting materials for the construction of fused ring systems like imidazopyridines. The general strategy involves the reduction of the nitro group to an amine, followed by cyclization with a suitable reagent. For instance, 2,3-diaminopyridines, which can be derived from nitropyridines, are common precursors for imidazo[4,5-b]pyridines nih.gov. The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods, including the condensation of 2-aminopyridines with α-haloketones, a reaction known as the Tschitschibabin synthesis. While a direct synthesis from this compound is not explicitly detailed, the conversion of the nitro group to an amino group would provide a suitable 2-ethyl-4-aminopyridine precursor for such cyclization reactions.

The synthesis of indoles from nitropyridine precursors is less direct. A common method for indole (B1671886) synthesis is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. Another approach, the Leimgruber-Batcho indole synthesis, starts from an o-nitrotoluene derivative. While not a direct application, this compound could potentially be elaborated into a precursor suitable for certain indole synthesis strategies, for example, through coupling reactions followed by cyclization.

| Fused Ring System | General Synthetic Approach from Nitropyridines |

| Imidazopyridines | Reduction of the nitro group to an amino group, followed by cyclization with a suitable C1 or C2 synthon. |

| Indoles | More complex, multi-step transformations would be required to convert this compound into a suitable indole precursor. |

Exploration in Materials Science

The electronic properties of this compound make it an interesting candidate for applications in materials science, particularly in the fields of nonlinear optics and coordination chemistry.

Nonlinear optical (NLO) materials are capable of altering the properties of light and have applications in telecommunications, optical computing, and laser technology. Organic molecules with a high degree of conjugation and a significant difference between their ground and excited state dipole moments often exhibit NLO properties. The presence of both an electron-donating group (ethyl) and a strong electron-withdrawing group (nitro) on the pyridine ring of this compound suggests that it could be a valuable component in the design of NLO materials. Chalcone derivatives incorporating a 2-ethyl-5-nitropyridine (B1587371) moiety have been synthesized and their third-order nonlinear optical properties have been investigated, demonstrating the potential of this structural motif in NLO applications.

The pyridine nitrogen atom and the oxygen atoms of the nitro group in this compound can act as coordination sites for metal ions. The coordination chemistry of nitropyridine ligands with various metal centers has been explored, leading to the formation of a wide range of coordination complexes with interesting structural and electronic properties. These complexes have potential applications in catalysis, sensing, and as magnetic materials. For example, ruthenium(II) complexes with nitropyridine ligands have been synthesized and characterized. The coordination of the nitropyridine ligand to the metal center can influence the electronic properties of the complex, which in turn can affect its reactivity and photophysical properties.

| Metal Center | Potential Coordination Modes of this compound | Potential Applications of Complexes |

| Ruthenium (Ru) | Coordination through the pyridine nitrogen. | Catalysis, photoredox catalysis. |

| Copper (Cu) | Coordination through the pyridine nitrogen and/or nitro group oxygen atoms. | Catalysis, magnetic materials. |

| Zinc (Zn) | Coordination through the pyridine nitrogen. | Luminescent materials, sensors. |

Catalytic Applications and Ligand Design

The pyridine scaffold is a ubiquitous structural motif in ligands used for transition metal catalysis. The electronic and steric properties of the pyridine ring can be fine-tuned by the introduction of substituents, which allows for the rational design of ligands for specific catalytic applications. The presence of the electron-withdrawing nitro group and the electron-donating ethyl group in this compound can significantly influence the electron density at the pyridine nitrogen atom, thereby affecting its coordination to a metal center and the catalytic activity of the resulting complex.

Ligands incorporating the this compound moiety could potentially be used in a variety of catalytic reactions, including cross-coupling reactions, hydrogenations, and oxidations. The design of chiral ligands based on this scaffold could also lead to the development of new asymmetric catalysts. While specific examples of catalytic applications of this compound are not abundant in the literature, the general principles of ligand design suggest that it is a promising platform for the development of new and efficient catalysts.

Design of Ligands Incorporating the this compound Moiety

The development of new ligands is central to advancing the fields of coordination chemistry and materials science. The this compound framework offers a robust platform for creating a diverse range of ligands through nucleophilic aromatic substitution (SNAr) at the 4-position. The nitro group serves as an excellent leaving group, allowing for its displacement by a variety of nucleophiles to yield 4-substituted-2-ethylpyridine derivatives.